molecular formula C25H22N4O2 B11501774 2'-amino-1'-(4-ethylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-(4-ethylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11501774
M. Wt: 410.5 g/mol
InChI Key: IOYAGPUGTRMKNP-UHFFFAOYSA-N
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Description

2’-amino-1’-(4-ethylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinoline moiety, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-(4-ethylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of α,β-unsaturated aldehydes with appropriate amines and nitriles under catalytic conditions. The reaction typically requires a catalyst such as Lewis acids (e.g., FeCl₃) and proceeds through a series of steps including imine formation, cyclization, and annulation .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can facilitate large-scale synthesis. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2’-amino-1’-(4-ethylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various substituted quinoline and indole derivatives, which can exhibit different biological activities.

Scientific Research Applications

2’-amino-1’-(4-ethylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and antitumor activities

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-amino-1’-(4-ethylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-indole-quinoline derivatives and quinoline-based molecules such as:

Uniqueness

What sets 2’-amino-1’-(4-ethylphenyl)-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5 g/mol

IUPAC Name

2'-amino-1'-(4-ethylphenyl)-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C25H22N4O2/c1-2-15-10-12-16(13-11-15)29-20-8-5-9-21(30)22(20)25(18(14-26)23(29)27)17-6-3-4-7-19(17)28-24(25)31/h3-4,6-7,10-13H,2,5,8-9,27H2,1H3,(H,28,31)

InChI Key

IOYAGPUGTRMKNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)CCC3)C4(C5=CC=CC=C5NC4=O)C(=C2N)C#N

Origin of Product

United States

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